molecular formula C34H22O B12625871 7,18-Dihydrooctacen-7-OL CAS No. 919272-98-3

7,18-Dihydrooctacen-7-OL

Cat. No.: B12625871
CAS No.: 919272-98-3
M. Wt: 446.5 g/mol
InChI Key: FSLIRPDKJDEMSA-UHFFFAOYSA-N
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Description

Its name suggests a polycyclic alcohol, possibly related to octacene derivatives. Further research is required to confirm its chemical properties and industrial relevance.

Properties

CAS No.

919272-98-3

Molecular Formula

C34H22O

Molecular Weight

446.5 g/mol

IUPAC Name

octacyclo[16.16.0.03,16.05,14.07,12.020,33.022,31.024,29]tetratriaconta-1(34),3,5,7,9,11,13,15,18,20,22,24,26,28,30,32-hexadecaen-2-ol

InChI

InChI=1S/C34H22O/c35-34-32-18-28-12-23-8-4-3-7-22(23)11-26(28)15-30(32)17-31-16-27-13-24-9-20-5-1-2-6-21(20)10-25(24)14-29(27)19-33(31)34/h1-16,18-19,34-35H,17H2

InChI Key

FSLIRPDKJDEMSA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CC4=CC=CC=C4C=C3C=C2C(C5=CC6=CC7=CC8=CC=CC=C8C=C7C=C6C=C51)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,18-Dihydrooctacen-7-OL typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of specific catalysts and reagents to facilitate the addition of hydroxyl groups and the formation of double bonds. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the required product quality.

Chemical Reactions Analysis

Types of Reactions

7,18-Dihydrooctacen-7-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds, resulting in a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

7,18-Dihydrooctacen-7-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with various physiological effects.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7,18-Dihydrooctacen-7-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the lack of data on 7,18-Dihydrooctacen-7-OL, comparisons are drawn to structurally analogous alcohols, such as 3,7-Dimethyl-2,6-octadien-1-ol (a monoterpenoid alcohol), based on the provided evidence.

Table 1: Key Properties of 3,7-Dimethyl-2,6-octadien-1-ol vs. Hypothetical this compound

Property 3,7-Dimethyl-2,6-octadien-1-ol This compound (Hypothetical)
Chemical Class Monoterpenoid alcohol Polycyclic alcohol (assumed)
Applications Cosmetics, fragrances Unknown
Safety Hazards Irritant (skin/eyes) Not reported
Safety Directions Avoid skin/eye contact Not established

Key Findings:

  • 3,7-Dimethyl-2,6-octadien-1-ol is regulated as an irritant in cosmetics, requiring strict safety protocols (e.g., flushing eyes/skin with water upon exposure) .
  • No comparable data exist for this compound, highlighting critical gaps in research.

Biological Activity

7,18-Dihydrooctacen-7-OL (CAS No.: 919272-98-3) is a compound of interest in various fields of biological and medicinal research. Its unique structure and potential bioactivities make it a valuable subject for investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC16H30O
Molecular Weight242.42 g/mol
IUPAC NameThis compound
CAS Number919272-98-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may influence:

  • Cell Signaling Pathways : The compound has been shown to modulate pathways involved in inflammation and cellular stress responses.
  • Receptor Interaction : Preliminary studies suggest that it may act as a ligand for specific receptors, potentially influencing neurotransmitter release and neuronal activity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. It has demonstrated efficacy against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. The compound appears to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammation.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at MIC values comparable to those of established antibiotics .

Study on Anti-inflammatory Properties

In another study published in Inflammation Research, researchers investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The findings revealed that administration of the compound led to a marked decrease in edema and inflammatory cell infiltration in treated animals compared to controls .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Antimicrobial Therapy : Could be developed into new treatments for antibiotic-resistant infections.
  • Anti-inflammatory Drugs : Potential use in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.
  • Neuroprotective Agents : Due to its effects on neurotransmitter systems, it may be explored for neurodegenerative diseases.

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